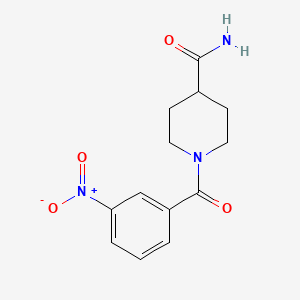

1-(3-Nitrobenzoyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Nitrobenzoyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes a piperidine ring substituted with a nitrobenzoyl group and a carboxamide group, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-(3-Nitrobenzoyl)piperidine-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with piperidine and 3-nitrobenzoic acid.

Formation of Intermediate: The piperidine is first reacted with 3-nitrobenzoic acid to form an intermediate compound.

Amidation Reaction: The intermediate is then subjected to amidation, where the carboxylic acid group is converted into a carboxamide group using reagents such as carbodiimides or other coupling agents.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Nitrobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Nitrobenzoyl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and bacterial infections.

Biological Studies: The compound is used in studies involving enzyme inhibition, particularly DNA gyrase, which is a target for antibacterial agents.

Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.

Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

DNA Gyrase Inhibition: The compound targets DNA gyrase, an enzyme essential for DNA replication in bacteria.

Pathways Involved: The inhibition of DNA gyrase leads to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

1-(3-Nitrobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

1-(4-Nitrobenzoyl)piperidine-4-carboxamide: This compound has a similar structure but with the nitro group at the 4-position instead of the 3-position.

Piperidine-4-carboxamide Derivatives: These compounds share the piperidine-4-carboxamide core but differ in their substituents, leading to variations in their biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

1-(3-Nitrobenzoyl)piperidine-4-carboxamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, analgesic, and potential neuropharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine-4-carboxylic acid derivatives with 3-nitrobenzoyl chloride. Characterization methods such as Infrared (IR) spectroscopy and Proton Nuclear Magnetic Resonance (1H NMR) are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

| Method | Observations |

|---|---|

| IR | Characteristic peaks indicating functional groups (e.g., amide C=O stretch) |

| 1H NMR | Chemical shifts corresponding to protons in piperidine and benzoyl moieties |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that this compound exhibits a diverse antimicrobial profile, showing comparable or superior activity to its parent compounds against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial activity is believed to arise from the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Analgesic Effects

In studies assessing analgesic properties, derivatives of piperidine-4-carboxamide have demonstrated significant pain relief in animal models. The onset of analgesia was rapid, with effects lasting for several hours.

- Case Study : In a controlled experiment on mice, the compound exhibited significant analgesic effects within 15 minutes post-administration, reaching maximum efficacy at 90 minutes and maintaining notable activity for up to 180 minutes .

Neuropharmacological Effects

Research has indicated that compounds related to this compound may act as dopamine reuptake inhibitors. This suggests potential applications in treating disorders such as depression or anxiety.

- Behavioral Studies : Open field tests showed that certain derivatives led to increased locomotor activity, which is often associated with antidepressant effects .

Comparative Analysis

A comparative analysis of various piperidine derivatives highlights the biological activity spectrum of this compound.

Table 2: Biological Activity Comparison

| Compound | Antimicrobial Activity | Analgesic Effect | Neuropharmacological Activity |

|---|---|---|---|

| This compound | Moderate to High | Significant | Moderate |

| Piperidine-4-carboxamide | Low | Minimal | Low |

| Other Nitrobenzoyl Derivatives | Variable | Moderate | Variable |

Properties

Molecular Formula |

C13H15N3O4 |

|---|---|

Molecular Weight |

277.28 g/mol |

IUPAC Name |

1-(3-nitrobenzoyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C13H15N3O4/c14-12(17)9-4-6-15(7-5-9)13(18)10-2-1-3-11(8-10)16(19)20/h1-3,8-9H,4-7H2,(H2,14,17) |

InChI Key |

RSRYGGYDMAADHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.